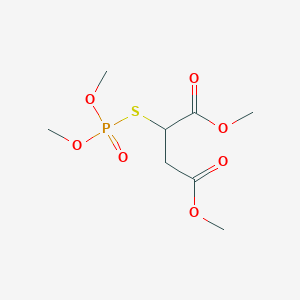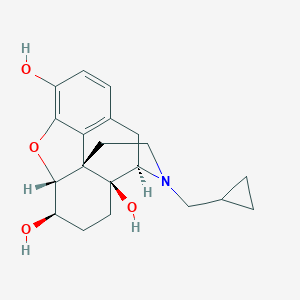![molecular formula C8H13NO2 B159401 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) CAS No. 136969-04-5](/img/structure/B159401.png)
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI), also known as Furosemide, is a diuretic drug that is widely used in the treatment of edema associated with congestive heart failure, liver disease, and kidney disease. It is also used to treat hypertension and hypercalcemia. The chemical structure of Furosemide consists of a furosemide ring and a sulfonamide group.
Mechanism of Action
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney. This leads to an increase in the excretion of water and electrolytes, resulting in diuresis. 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) also has vasodilatory effects, which can reduce blood pressure.
Biochemical and Physiological Effects:
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has a number of biochemical and physiological effects on the body. It can cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypocalcemia. It can also cause metabolic alkalosis and dehydration. In addition, 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) can affect the function of the cardiovascular system by reducing blood pressure and increasing cardiac output.
Advantages and Limitations for Lab Experiments
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has a number of advantages and limitations for lab experiments. Its diuretic properties make it useful for studying the effects of changes in water and electrolyte balance on the body. However, its potential for causing electrolyte imbalances and dehydration must be taken into account when designing experiments. In addition, the complex synthesis process and the need for expertise in organic chemistry may limit its use in some labs.
Future Directions
There are a number of future directions for research on 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). One area of interest is the development of new diuretic drugs that have fewer side effects than 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). Another area of research is the investigation of the potential use of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) in the treatment of acute kidney injury and acute lung injury. Finally, further studies are needed to investigate the long-term effects of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) on the cardiovascular system and other organ systems.
Synthesis Methods
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) can be synthesized by reacting 5-sulfamoyl-3-chloro-2,4-dihydroxypyridine with ethyl 3-aminocrotonate in the presence of a base. The resulting product is then cyclized to form 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). The synthesis of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has been extensively studied for its diuretic properties and its effect on the cardiovascular system. It has been used in clinical trials to investigate its efficacy in the treatment of various medical conditions. 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has also been studied for its potential use in the treatment of acute kidney injury and acute lung injury.
properties
CAS RN |
136969-04-5 |
|---|---|
Product Name |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6-3-11-9-7(6)4-10-8/h5-6,8H,3-4H2,1-2H3/t6-,8+/m0/s1 |
InChI Key |
NEJTZOPGXSOVTP-POYBYMJQSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@H]2CON=C2CO1 |
SMILES |
CC(C)C1C2CON=C2CO1 |
Canonical SMILES |
CC(C)C1C2CON=C2CO1 |
synonyms |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)










